3,8-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound characterized by the presence of two nitrogen atoms within its structure. This compound is recognized for its significant biological properties and serves as a versatile scaffold in various scientific research areas, particularly in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 213.15 g/mol. The compound is often utilized as a building block for synthesizing biologically active compounds and has been explored for potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
3,8-Diazabicyclo[3.2.1]octane dihydrochloride can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and medicinal chemistry. It falls under the classification of bicyclic amines, which are compounds containing two fused rings, one or both of which include nitrogen atoms.
The synthesis of 3,8-diazabicyclo[3.2.1]octane dihydrochloride can be achieved through several methods:
The reaction conditions often require precise control over temperature and pressure to optimize yields. For example, using a continuous flow reactor may enhance reaction efficiency and purity during industrial-scale synthesis.
The molecular structure of 3,8-diazabicyclo[3.2.1]octane dihydrochloride features a bicyclic framework with two nitrogen atoms positioned at the 3 and 8 positions of the bicyclic system. The compound's stereochemistry is crucial for its biological activity.
3,8-Diazabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions, highlighting the importance of optimization in synthetic procedures.
The mechanism of action for 3,8-diazabicyclo[3.2.1]octane dihydrochloride primarily revolves around its interaction with acetylcholine receptors in the nervous system:
Research indicates that compounds with similar structures exhibit diverse biological activities, including analgesic and anti-inflammatory effects.
3,8-Diazabicyclo[3.2.1]octane dihydrochloride has several applications in scientific research:
Scalable production of DBO derivatives necessitates methodological efficiency and stereochemical control. Two dominant strategies have emerged: transition metal-catalyzed asymmetric hydrogenation and enzymatic macrocyclization-adaptation techniques.
Rhodium-Catalyzed Asymmetric Hydrogenation: The construction of the DBO core demands precise stereochemical control at the C3 and C8 positions. Rhodium-catalyzed asymmetric hydrogenation has emerged as a cornerstone methodology for introducing chirality into DBO frameworks. For instance, a Rh-(R)-DTBM-SegPhos complex enables the enantioselective reduction of α,β-unsaturated ester intermediates, achieving enantiomeric excess (ee) values exceeding 99% [4]. This approach circumvents traditional resolution steps, streamlining the synthesis of enantiopure precursors required for subsequent functionalization.
Flow Chemistry Enhancements: Continuous-flow systems substantially improve the scalability and reproducibility of DBO synthesis. Michalak et al. demonstrated that ring-closing metathesis (RCM) under flow conditions reduces reaction times from hours to minutes while maintaining stereochemical fidelity [4]. By integrating immobilized catalysts into microreactors, researchers achieve consistent product quality and reduced catalyst loading, critical for kilogram-scale production.
Enzymatic Adaptation: Native Peptide Cyclization (NPC) technology, while originally developed for macrocyclic peptides, offers a novel pathway to DBO-like structures. This chemoselective method enables protecting-group-free intramolecular amidation under aqueous conditions at pH ≈ 3, using isopropyl isonitrile as an activator [2]. Though primarily applied to peptides, NPC principles have been adapted for synthesizing DBO derivatives containing amino acid components, achieving yields up to 87% for specific substrates [2] [6].
Table 1: Comparative Analysis of Scalable Synthesis Methods for DBO Derivatives
Method | Catalyst/Reagent | Key Advantage | Yield Range | Stereoselectivity |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R)-DTBM-SegPhos | >99% ee | 85-95% | Excellent |
Continuous-Flow RCM | Immobilized Grubbs-II | Reduced reaction time (minutes) | 70-95% | Good |
Enzymatic Adaptation | Isopropyl isonitrile/pH 3 | Protecting-group-free | 30-87% | Moderate |
Cyclization constitutes the pivotal step in DBO assembly, with ring-closing metathesis (RCM) and chemoenzymatic tandem cyclization representing the most effective methodologies.
Ring-Closing Metathesis (RCM): This strategy excels in constructing the 8-membered ring characteristic of the DBO scaffold. Michalak et al. optimized RCM conditions using 2nd-generation Grubbs catalyst (G-II, 5 mol%) in dichloromethane at reflux, achieving 95% yield for bicyclic intermediate 18 from diene precursor 17 [4]. Critical to success was the strategic placement of alkenyl chains on the cyclopentane precursor and pseudo-dilution effects to suppress oligomerization. Notably, catalyst selection proved crucial—G-I catalyst under identical conditions yielded undesirable dimers, while G-II facilitated efficient macrocyclization [4]. This methodology enabled efficient synthesis of dicyclopenta[a,d]cyclooctane structures prevalent in terpene natural products and DBO pharmacophores.
Chemoenzymatic Tandem Cyclization: Penicillin-binding protein-type thioesterases (PBP-type TEs) coupled with copper-catalyzed azide-alkyne cycloaddition (CuAAC) enable one-pot bicyclization. This approach is exemplified by the synthesis of surugamide B analogs, where SurE enzyme first catalyzes head-to-tail cyclization of azide/alkyne-containing linear peptides (e.g., 6a/6b) in aqueous buffer (quantitative conversion), followed by intramolecular CuAAC to form bicyclic scaffolds (8a/8b) [6]. This sequential methodology accommodates ring sizes from hexa- to undecapeptides, though efficiency diminishes for smaller rings (<10 residues) due to conformational rigidity hindering azide-alkyne proximity [6].
Table 2: Performance Comparison of Cyclization Strategies for Bicyclic Frameworks
Strategy | Substrate Features | Optimal Conditions | Conversion | Limitations |
---|---|---|---|---|
RCM (G-II Catalyzed) | Diene-terminated cyclopentane | 5 mol% G-II, CH₂Cl₂, reflux | 95% | Epimerization risk |
Chemoenzymatic Tandem | Azide/alkyne-functionalized peptide | SurE + CuSO₄/ascorbate, pH 7 | 58-100% | Size-dependent efficiency |
Functionalization of the DBO scaffold faces significant regioselectivity hurdles and epimerization risks, particularly during mono-amidation and macrocyclization.
Regioselective Mono-Amidation: The C3 and C8 nitrogen atoms exhibit differential reactivity due to steric encumbrance and electronic environment. Attempts at mono-acylation of 3,8-diazabicyclo[3.2.1]octane often yield mixtures, with the C3 position proving more nucleophilic in unsubstituted derivatives [3] [9]. For example, acylation of N-unprotected DBO with p-nitrocinnamyl chloride predominantly yields 3-monoacylated product (∼70% selectivity), while the 3,8-diacylated byproduct requires chromatographic removal [3]. This selectivity diminishes with bulkier electrophiles (e.g., adamantoyl chloride), underscoring the steric sensitivity of the bridgehead nitrogen.
Macrocyclization Efficiency: Head-to-tail peptide cyclization on DBO scaffolds faces entropic penalties and epimerization risks. Traditional lactam formation requires high dilution (≤0.01 M) to favor intramolecular reaction over oligomerization, reducing volumetric productivity [1] [7]. Additionally, activated esters at C-termini of peptide-DBO hybrids undergo base-mediated epimerization, particularly at C-terminal residues like phenylalanine (up to 9.7% racemization) [2]. Modern solutions include silver-mediated thioamide activation, which achieves traceless cyclization without racemization, and enzymatic methods using PBP-TEs that operate under mild aqueous conditions [1] [6].
Solubility Constraints: DBO-peptide hybrids with protected sidechains exhibit poor solubility in organic solvents, complicating macrocyclization. Chemoselective approaches like Native Peptide Cyclization (NPC) circumvent this by operating on unprotected peptides in aqueous buffers at pH 3, though this method requires an N-terminal cysteine for optimal efficiency [2].
N-BOC-protected DBO intermediates serve as versatile synthons for stereoselective functionalization and pharmaceutical development.
Synthetic Advantages: The tert-butoxycarbonyl (BOC) group enables sequential functionalization of the DBO scaffold. BOC protection of the less hindered nitrogen (typically N8) permits exclusive modification at the C3 position. This is exemplified in the synthesis of analgesic candidate 1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane), where BOC protection ensured mono-substitution at C3, followed by deprotection and functionalization [5] [9]. The BOC group also enhances crystallinity, facilitating purification of key intermediates via recrystallization rather than chromatography.
Pharmaceutical Applications: BOC-protected intermediates feature prominently in CNS drug discovery. Compound 1a—synthesized via BOC-directed route—exhibits potent α4β2 nAChR binding (Ki = 4.1 ± 0.21 nM) and antinociceptive activity in murine models, confirming the DBO scaffold's utility for nicotinic analgesics [5]. Similarly, BOC-protected 8-ethyl-DBO serves as precursor to neuromuscular blockers, exploiting the DBO core's conformational rigidity to achieve target specificity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7